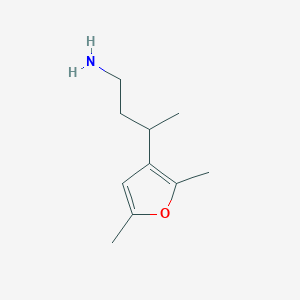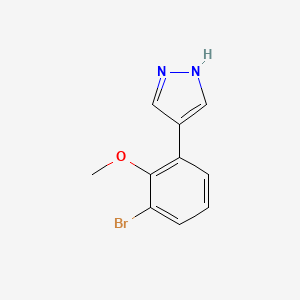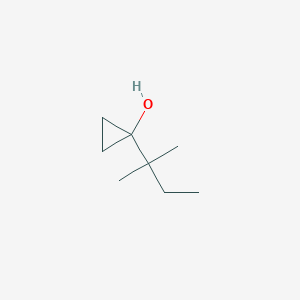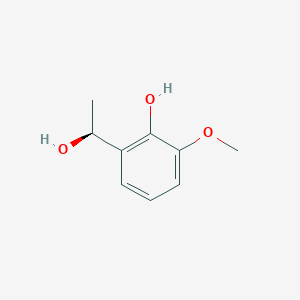
(s)-2-(1-Hydroxyethyl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-2-(1-Hydroxyethyl)-6-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyethyl group and a methoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Hydroxyethyl)-6-methoxyphenol can be achieved through several methods. One common approach involves the reduction of a corresponding ketone precursor using a suitable reducing agent. For example, the reduction of 2-(1-oxoethyl)-6-methoxyphenol with sodium borohydride in methanol can yield this compound. The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon, to facilitate the reduction of the ketone precursor under hydrogen gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(s)-2-(1-Hydroxyethyl)-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form a fully saturated alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 2-(1-oxoethyl)-6-methoxyphenol or 2-(1-carboxyethyl)-6-methoxyphenol.
Reduction: Formation of 2-(1-hydroxyethyl)-6-methoxycyclohexanol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(s)-2-(1-Hydroxyethyl)-6-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating oxidative stress-related diseases.
Industry: It is used in the formulation of certain cosmetic products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of (s)-2-(1-Hydroxyethyl)-6-methoxyphenol involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species and other free radicals. The compound’s antioxidant activity is attributed to the presence of the hydroxyethyl and methoxy groups, which facilitate the donation of hydrogen atoms.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Hydroxyethyl)-6-methoxyphenol: Lacks the stereochemistry of the (s)-enantiomer.
2-(1-Hydroxyethyl)-4-methoxyphenol: Similar structure but with the methoxy group in a different position.
2-(1-Hydroxyethyl)-6-ethoxyphenol: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
(s)-2-(1-Hydroxyethyl)-6-methoxyphenol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of both hydroxyethyl and methoxy groups enhances its antioxidant properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H12O3 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
2-[(1S)-1-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-6,10-11H,1-2H3/t6-/m0/s1 |
Clave InChI |
CKHIZEVLMKPTAJ-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C1=C(C(=CC=C1)OC)O)O |
SMILES canónico |
CC(C1=C(C(=CC=C1)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B13600828.png)
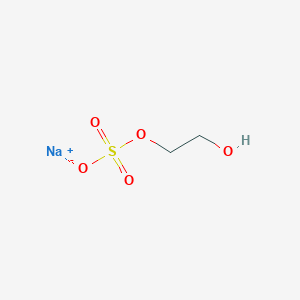
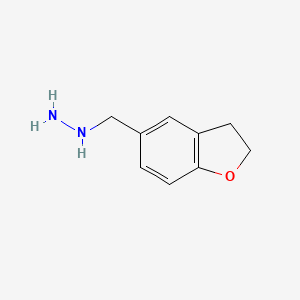
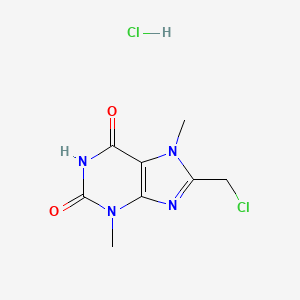
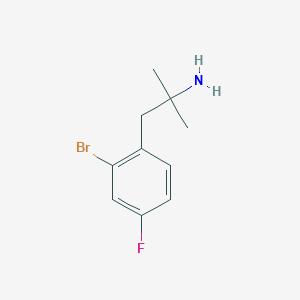

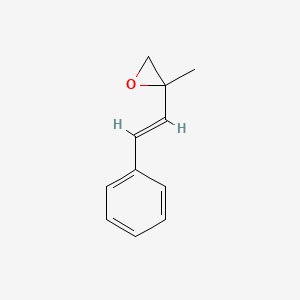
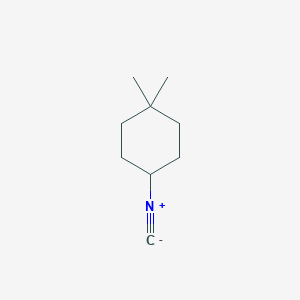
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
